4-(propanoylamino)-N-propylbenzamide

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Procure 4-(propanoylamino)-N-propylbenzamide to access a unique, dual-substituted benzamide scaffold with a defined para-substitution and linear N-propyl group. This exact regioisomer is critical for research, as it provides a distinct hydrogen-bonding geometry and lipophilicity (LogP ~1.5–2.1) versus its meta/ortho analogs. It serves as a vital tool for dissecting NF-κB inhibitory mechanisms, probing the sigma-1 receptor (S1R) pharmacophore, and analyzing cardiovascular SAR independently of complex side chains.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B4389833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(propanoylamino)-N-propylbenzamide
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC
InChIInChI=1S/C13H18N2O2/c1-3-9-14-13(17)10-5-7-11(8-6-10)15-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16)
InChIKeyZUPCWDHTDIFELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propanoylamino)-N-propylbenzamide: Procurement-Ready Physicochemical and Structural Baseline


4-(Propanoylamino)-N-propylbenzamide (synonym: 4-(propionylamino)-N-propylbenzamide) is a para-substituted benzamide derivative with molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . The compound features a propionylamino (–NHCOCH₂CH₃) group at the 4-position of the benzene ring and an N-propyl (–NHCH₂CH₂CH₃) substituent on the amide nitrogen . It is synthesized via acylation of 4-amino-N-propylbenzamide (CAS 38681-78-6) with propanoyl chloride under controlled conditions . The compound belongs to the N-substituted 4-aminobenzamide class, which has been systematically profiled for NF-κB inhibitory and vacuolar ATPase-driven ion-trapping properties [1]. This compound is primarily available through custom synthesis channels and serves as a research intermediate or scaffold for further derivatization [2].

Why 4-(Propanoylamino)-N-propylbenzamide Cannot Be Interchanged with Its Regioisomers or Acetyl Analogs


Within the C₁₃H₁₈N₂O₂ benzamide family, regioisomeric position (para vs. ortho vs. meta) and acyl chain identity (propionyl vs. acetyl) are not interchangeable parameters. The para-substituted 4-(propanoylamino)-N-propylbenzamide presents a distinct hydrogen-bonding geometry and steric profile compared to its 2- and 3-substituted regioisomers, which directly impacts target recognition in biological systems . Furthermore, the propionyl group (three-carbon chain) confers measurably different lipophilicity and crystal packing compared to the acetyl (two-carbon) analog, as demonstrated by crystallographic studies on N-acetylbenzamide versus N-propionylbenzamide, where the latter exhibits a melting point of 96 °C and altered intermolecular hydrogen-bond patterns . The N-propyl substituent on the amide nitrogen differentiates this compound from the N-isopropyl analog (C₁₃H₁₈N₂O₂, MW 234.29), which has a branched rather than linear alkyl chain, affecting both LogP and steric accessibility . In the broader context of N-substituted 4-aminobenzamides, the degree and nature of N-acyl substitution has been shown to modulate NF-κB inhibitory potency, vacuolization tendency, and cytotoxicity in smooth muscle cells—meaning that even minor structural variations produce pharmacologically distinct outcomes [1].

4-(Propanoylamino)-N-propylbenzamide: Quantitative Differential Evidence Against Closest Structural Analogs


Para-Substitution Regioisomer: Differentiated Hydrogen-Bond Donor/Acceptor Topology vs. Ortho and Meta Isomers

4-(Propanoylamino)-N-propylbenzamide is the para-substituted regioisomer within the C₁₃H₁₈N₂O₂ series. The para configuration positions the propionylamino group opposite the N-propyl carboxamide, creating a linear, symmetrical hydrogen-bond donor/acceptor topology. In contrast, the 2-(propionylamino)-N-propylbenzamide (ortho) and 3-(propionylamino)-N-propylbenzamide (meta) regioisomers present bent or offset geometries that alter both intramolecular hydrogen bonding and target protein recognition surfaces . In the N-substituted 4-aminobenzamide series studied by Morissette et al. (2005), the para-amino substitution pattern is a prerequisite for the V-ATPase-dependent ion-trapping mechanism that drives cellular vacuolization and NF-κB inhibition, with meta- or ortho-substituted analogs showing markedly different cellular uptake and subcellular distribution profiles [1]. The para isomer is thus the geometrically distinct scaffold for biological activity within this chemotype.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Propionyl vs. Acetyl Acyl Chain: Divergent Hydrogen-Bond Strength and Lipophilicity

The propionyl (–COCH₂CH₃) substituent on 4-(propanoylamino)-N-propylbenzamide differentiates it from the acetyl (–COCH₃) analog CPI-1189 (4-acetamido-N-tert-butylbenzamide; CAS 183619-38-7). Crystallographic analysis of the model compounds N-acetylbenzamide and N-propionylbenzamide demonstrates that the shorter acetyl chain forms stronger intermolecular N–H···O hydrogen bonds due to reduced steric hindrance, while the propionyl chain provides greater conformational flexibility and a balance between chain mobility and hydrogen-bond strength, reflected in a melting point of 96 °C for N-propionylbenzamide . The increased chain length also elevates lipophilicity: N-propionylbenzamide has a computed XLogP of 1.5 versus approximately 1.0–1.2 for N-acetylbenzamide . This LogP increment of ~0.3–0.5 units translates to a measurable difference in membrane permeability and tissue distribution potential, which is critical when selecting between acyl benzamide analogs for cell-based assays or in vivo studies.

Physicochemical Profiling Crystallography Lipophilicity

Class-Level NF-κB Inhibitory Activity in Smooth Muscle Cells: Quantitative Basis from N-Substituted 4-Aminobenzamide Profiling

The N-substituted 4-aminobenzamide class, to which 4-(propanoylamino)-N-propylbenzamide belongs, has been systematically profiled for NF-κB inhibitory activity by Morissette et al. (2005). In cultured vascular smooth muscle cells, the most highly substituted 4-aminobenzamides were identified as significant NF-κB inhibitors [1]. Procainamide and triethylamine, representing the lower-substitution baseline within this class, exhibited only low-level cytotoxicity that was variably reduced by bafilomycin A1 co-treatment, whereas more highly substituted analogs (including N-acyl-4-aminobenzamides) demonstrated enhanced NF-κB inhibition that was partially independent of V-ATPase-driven ion trapping [2]. The study further established that the NF-κB nuclear translocation inhibition by 4-aminobenzamides occurs at millimolar concentrations (≥2.5 mM), with efficacy correlating positively with the degree of N-substitution [3]. 4-(Propanoylamino)-N-propylbenzamide, bearing both N-propionyl and N-propyl substituents on the 4-aminobenzamide core, is positioned within the higher-substitution tier of this structure-activity landscape.

NF-κB Inhibition Inflammation Smooth Muscle Biology

N-Propyl vs. N-Isopropyl Alkyl Substituent: Straight-Chain vs. Branched-Chain Impact on Physicochemical Properties

4-(Propanoylamino)-N-propylbenzamide bears a linear N-propyl group, distinguishing it from the branched N-isopropyl-4-(propionylamino)benzamide analog (C₁₃H₁₈N₂O₂, MW 234.29) . The straight-chain n-propyl substituent provides a lower degree of steric hindrance around the amide nitrogen compared to the isopropyl group, which affects both the compound's conformational flexibility and its interaction with biological targets. The precursor 4-amino-N-propylbenzamide has a measured LogP of 1.01 (Hit2Lead) to 1.3 (PubChem XLogP3) and a LogSW of –0.40, indicating moderate lipophilicity and aqueous solubility . Acylation with propionyl chloride to yield the target compound is expected to increase LogP by approximately 0.5–0.8 units based on the contribution of the added propionyl group, placing the estimated LogP of 4-(propanoylamino)-N-propylbenzamide in the range of ~1.5–2.1 . The N-isopropyl analog, by contrast, would exhibit a subtly different LogP due to the branched alkyl chain's effect on molecular surface area and solvation.

Physicochemical Properties LogP Solubility

Differentiated Safety and Hemodynamic Profile: Lessons from the N-Propionylprocainamide (NPPA) Analog

While 4-(propanoylamino)-N-propylbenzamide lacks the diethylaminoethyl side chain present in N-propionylprocainamide (NPPA; N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide), the shared 4-(propanoylamino)benzamide core allows class-level inference regarding the impact of N-propionyl substitution on pharmacological properties. Comparative studies by Kusowska (1989) demonstrated that NPPA decreases arterial blood pressure in rabbits to a lesser extent than procainamide, accelerates heart rate without impairing atrio-ventricular conduction, and does not prolong ventricular refraction time—all differentiated effects attributed to blockade of the primary aromatic amine group by the propionyl substituent [1]. Furthermore, NPPA was found to display no depressive action on left ventricular function and improved coronary blood flow in rabbits, in contrast to procainamide and N-acetylprocainamide (NAPA) [2]. These findings establish that propionyl acylation of the 4-amino group on the benzamide scaffold produces a pharmacologically distinct entity with a measurably altered hemodynamic safety profile compared to the free amine or acetyl analogs.

Cardiovascular Pharmacology Hemodynamics Safety Pharmacology

Para-Substituted Benzamide Scaffold for Sigma-1 Receptor Ligand Development: Structural Basis for Selectivity

The benzamide scaffold with para-substitution is a validated pharmacophore for sigma-1 receptor (S1R) ligand development. Donnier-Maréchal et al. (2017) synthesized and evaluated 37 benzamide derivatives, demonstrating that para-substituted benzamides bearing specific functional groups (Cl, CN, NO₂) at the 4-position achieved excellent S1R affinity with Ki values of 1.2–3.6 nM and selectivity over S2R (Ki up to 1,400 nM), yielding selectivity indices (IC₅₀ SY5Y / Ki S1R) from 28,000 to 83,000 [1]. While 4-(propanoylamino)-N-propylbenzamide was not directly tested in this series, its para-substituted benzamide architecture with a propionylamino group positions it as a potential S1R ligand scaffold. In contrast, the ortho- and meta-substituted regioisomers would present fundamentally different pharmacophoric geometries for S1R binding, as the position of the substituent on the benzamide ring was identified as a critical determinant of affinity and selectivity in this study [2].

Sigma Receptor CNS Drug Discovery Benzamide SAR

Optimal Application Scenarios for 4-(Propanoylamino)-N-propylbenzamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on N-Substituted 4-Aminobenzamide NF-κB Inhibitors

4-(Propanoylamino)-N-propylbenzamide is positioned as a dual-substituted (N-propionyl + N-propyl) member of the N-substituted 4-aminobenzamide class. Based on the SAR framework established by Morissette et al. (2005), this compound belongs to the higher-substitution tier associated with significant NF-κB inhibitory activity in smooth muscle cells . Researchers can use this compound to probe the contribution of the propionyl chain length (vs. acetyl in CPI-1189) and the linear N-propyl group (vs. branched N-isopropyl) to NF-κB inhibition potency, vacuolization tendency, and V-ATPase-dependent vs. independent mechanisms. The precursor 4-amino-N-propylbenzamide (LogP = 1.01–1.3) serves as the non-acylated baseline comparator for assessing the pharmacological impact of propionyl acylation.

Sigma-1 Receptor Ligand Discovery Using the Para-Substituted Benzamide Pharmacophore

The para-substituted benzamide architecture of 4-(propanoylamino)-N-propylbenzamide aligns with the validated S1R pharmacophore described by Donnier-Maréchal et al. (2017), where para-substituted benzamides achieved Ki values as low as 1.2 nM for S1R with selectivity indices exceeding 28,000 . This compound can serve as a starting scaffold for S1R-targeted medicinal chemistry, with the propionylamino group at the 4-position providing a modifiable handle for further derivatization. The N-propyl group on the amide nitrogen offers an additional diversification point. Critically, only the para isomer is expected to conform to the S1R pharmacophore; procurement of the correct regioisomer is essential for this application.

Cardiovascular Safety Pharmacology: Profiling Propionyl-Acylated Benzamide Derivatives

For laboratories investigating the cardiovascular safety implications of N-acyl substitution on benzamide scaffolds, 4-(propanoylamino)-N-propylbenzamide provides a structurally simplified analog of N-propionylprocainamide (NPPA). The comparative studies by Kusowska (1989) demonstrated that NPPA—which shares the 4-(propanoylamino)benzamide core—exhibits reduced arterial blood pressure effects, preserved atrio-ventricular conduction, and improved coronary blood flow compared to procainamide and NAPA in rabbits [1]. This compound allows researchers to dissect the contribution of the 4-propionylamino group to the hemodynamic profile independently of the diethylaminoethyl side chain present in NPPA, enabling cleaner SAR interpretation for cardiovascular drug discovery programs.

Physicochemical Benchmarking of Acyl Benzamide Series for Membrane Permeability Optimization

The propionyl group on 4-(propanoylamino)-N-propylbenzamide provides a distinct lipophilicity increment relative to acetyl analogs. With an estimated LogP of ~1.5–2.1 (based on N-propionylbenzamide XLogP of 1.5 and precursor 4-amino-N-propylbenzamide LogP of 1.01–1.3 ), this compound occupies a specific position in the lipophilicity landscape of C₁₃H₁₈N₂O₂ benzamides. This makes it a useful benchmarking compound for correlating LogP with membrane permeability, cellular uptake, and subcellular distribution in comparative studies against the acetyl (CPI-1189) and regioisomeric (2- and 3-substituted) analogs. The linear N-propyl group also offers a reference point for assessing the impact of alkyl chain branching (isopropyl vs. n-propyl) on these physicochemical parameters.

Quote Request

Request a Quote for 4-(propanoylamino)-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.